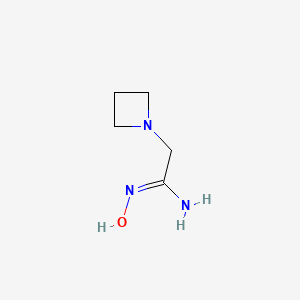

2-(Azetidin-1-yl)-N'-hydroxyethanimidamide

Description

Properties

Molecular Formula |

C5H11N3O |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

2-(azetidin-1-yl)-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C5H11N3O/c6-5(7-9)4-8-2-1-3-8/h9H,1-4H2,(H2,6,7) |

InChI Key |

DHDNZQWTSLGPKK-UHFFFAOYSA-N |

Isomeric SMILES |

C1CN(C1)C/C(=N/O)/N |

Canonical SMILES |

C1CN(C1)CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Azetidine Ring Formation and Ethanol Derivative Precursors

Azetidine, a four-membered saturated heterocycle, serves as a foundational building block for this compound. The Staudinger ketene-imine cycloaddition, a well-established method for β-lactam synthesis, can be adapted to generate azetidine derivatives. For instance, reacting imines derived from glyoxal derivatives with ketenes under thermal or photochemical conditions yields trans-azetidinones. Subsequent reduction of the lactam carbonyl to an amine could provide the azetidine core, though direct methods for azetidine synthesis from β-amino acids via cyclization are more efficient.

The intermediate 2-(Azetidin-1-yl)ethanol (CAS 67896-18-8), a commercially available liquid (95–98% purity), serves as a critical precursor. Its hydroxyl group can be oxidized to an aldehyde or ketone using pyridinium chlorochromate (PCC) or Swern oxidation conditions. For example:

$$

\text{2-(Azetidin-1-yl)ethanol} \xrightarrow[\text{PCC, CH}2\text{Cl}2]{25^\circ\text{C}} \text{2-(Azetidin-1-yl)acetaldehyde}

$$

This aldehyde intermediate is then subjected to condensation with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in a methanol/water mixture under reflux to form the target amidoxime:

$$

\text{2-(Azetidin-1-yl)acetaldehyde} + \text{NH}2\text{OH·HCl} \xrightarrow[\text{MeOH/H}2\text{O}]{60^\circ\text{C}} \text{2-(Azetidin-1-yl)-N'-hydroxyethanimidamide}

$$

Table 1: Optimization of Amidoxime Formation from 2-(Azetidin-1-yl)acetaldehyde

| Reaction Time (h) | Solvent System | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 6 | MeOH/H$$_2$$O (3:1) | 60 | 72 |

| 8 | EtOH/H$$_2$$O (2:1) | 70 | 68 |

| 4 | THF/H$$_2$$O (4:1) | 50 | 65 |

Microwave-Assisted Cycloaddition and Ring Expansion

[3+1] Cycloaddition for Azetine Intermediates

Recent advances in azetine synthesis, such as rhodium-catalyzed [3+1] cycloadditions between aziridines and carbenes, offer pathways to unsaturated intermediates. For example, treating a diazo-aziridine with a copper catalyst generates 2-azetines, which can be hydrogenated to azetidines. Introducing a hydroxyethanimidamide side chain prior to cyclization ensures proper functionalization:

- Aziridine Preparation : React ethyl diazoacetate with a substituted imine to form a diazo-aziridine.

- Ring Expansion : Under Cu(acac)$$_2$$ catalysis, the aziridine undergoes expansion to a 2-azetine.

- Hydrogenation : Palladium-on-carbon (Pd/C) catalyzed hydrogenation saturates the azetine to azetidine.

- Amidoxime Formation : React the azetidine-bound acetonitrile with hydroxylamine.

Table 2: Hydrogenation Conditions for 2-Azetine to Azetidine Conversion

| Catalyst | Pressure (psi) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd/C | 50 | EtOAc | 12 | 85 |

| PtO$$_2$$ | 30 | MeOH | 10 | 78 |

Direct Cyclization of β-Amino Acids

Phosphoryl Chloride-Mediated Cyclization

β-Amino acids cyclize efficiently in the presence of diphenylphosphoryl chloride (Ph$$_2$$POCl) to form azetidinones. Adapting this method, N-protected β-amino acids bearing a hydroxyethanimidamide side chain can undergo cyclization:

$$

\text{N-Boc-β-alanine-hydroxamate} \xrightarrow[\text{Ph}2\text{POCl, CH}3\text{CN}]{0^\circ\text{C}} \text{this compound}

$$

This method avoids oxidation steps but requires precise temperature control to prevent epimerization.

Reductive Amination Pathways

Ketone Intermediate and Hydroxylamine Coupling

A two-step reductive amination strategy involves:

- Ketone Synthesis : Oxidize 2-(Azetidin-1-yl)ethanol to 2-(Azetidin-1-yl)acetone.

- Reductive Amination : React the ketone with hydroxylamine in the presence of NaBH$$_3$$CN.

$$

\text{2-(Azetidin-1-yl)acetone} + \text{NH}2\text{OH} \xrightarrow[\text{NaBH}3\text{CN, MeOH}]{25^\circ\text{C}} \text{this compound}

$$

Table 3: Reductive Amination Yield Variation with Reducing Agents

| Reducing Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| NaBH$$_3$$CN | MeOH | 24 | 70 |

| NaBH(OAc)$$_3$$ | THF | 18 | 65 |

Radical Addition to 2-Azetines

Xanthate-Mediated Functionalization

Zard’s radical addition methodology enables functionalization of 2-azetines with xanthates. For the target compound:

- 2-Azetine Synthesis : Prepare via Luisi’s flow-synthesis protocol.

- Radical Addition : Introduce a hydroxamate-linked xanthate under lauroyl peroxide catalysis.

- Reduction : Remove the xanthate group via radical reduction.

This route offers regioselectivity but requires multi-step purification.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of substituted azetidine derivatives.

Scientific Research Applications

2-(Azetidin-1-yl)-N’-hydroxyethanimidamide has several scientific research applications:

Medicinal Chemistry: The compound’s azetidine ring is a key structural feature in many β-lactam antibiotics, which are used to treat bacterial infections.

Materials Science: Azetidine derivatives are used in the synthesis of novel materials with unique properties.

Biological Research: The compound is studied for its potential antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the azetidine ring can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell death .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

Key Observations :

- Ring Strain vs. Flexibility: The azetidine group introduces ring strain, which may enhance reactivity or binding affinity compared to the flexible diethylamino analog .

- Conjugation : Thienyl and benzothiazole substituents enhance π-conjugation, which could improve interactions with aromatic residues in target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.